

diclofenac epolamine vs placebo visual analog scale results

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Compound Focus: Diclofenac Epolamine

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Summary of Clinical Trial Results: DETP vs. Placebo

Study & Condition	Treatment Duration	Key VAS Pain Reduction (Mean)	Statistical Significance (P-value)	Additional Efficacy Findings
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| **Pooled Analysis (Ankle Sprain)** [1] | 7 days | **DETP:** 20% reduction from baseline **Placebo:** 13% reduction from baseline | Day 7: $P < 0.0001$ | Significant pain reduction sustained from 3 hours after first application [1]. | | **Multicenter RCT (Soft Tissue Injury)** [2] | 7 days | **DETP:** -53.78 mm **Placebo:** -37.02 mm | $P < 0.0001$ | Greater analgesic effect evident by Day 1 and progressive throughout treatment [2]. | | **Minor Soft Tissue Injury** [3] | Up to 14 days | **DETP:** 0.435 ± 0.268 **Placebo:** 0.532 ± 0.293 | $P = 0.002$ (overall) | Median time to pain resolution shortened by 2 days with DETP ($P=0.007$) [3]. | | **Ankle Sprain (Single Study)** [4] | 7 days | N/S (Reported as significantly greater) | 4 hours after application: $P = 0.02$ | DETP provided significantly greater pain reduction starting at 4 hours post-application [4]. |

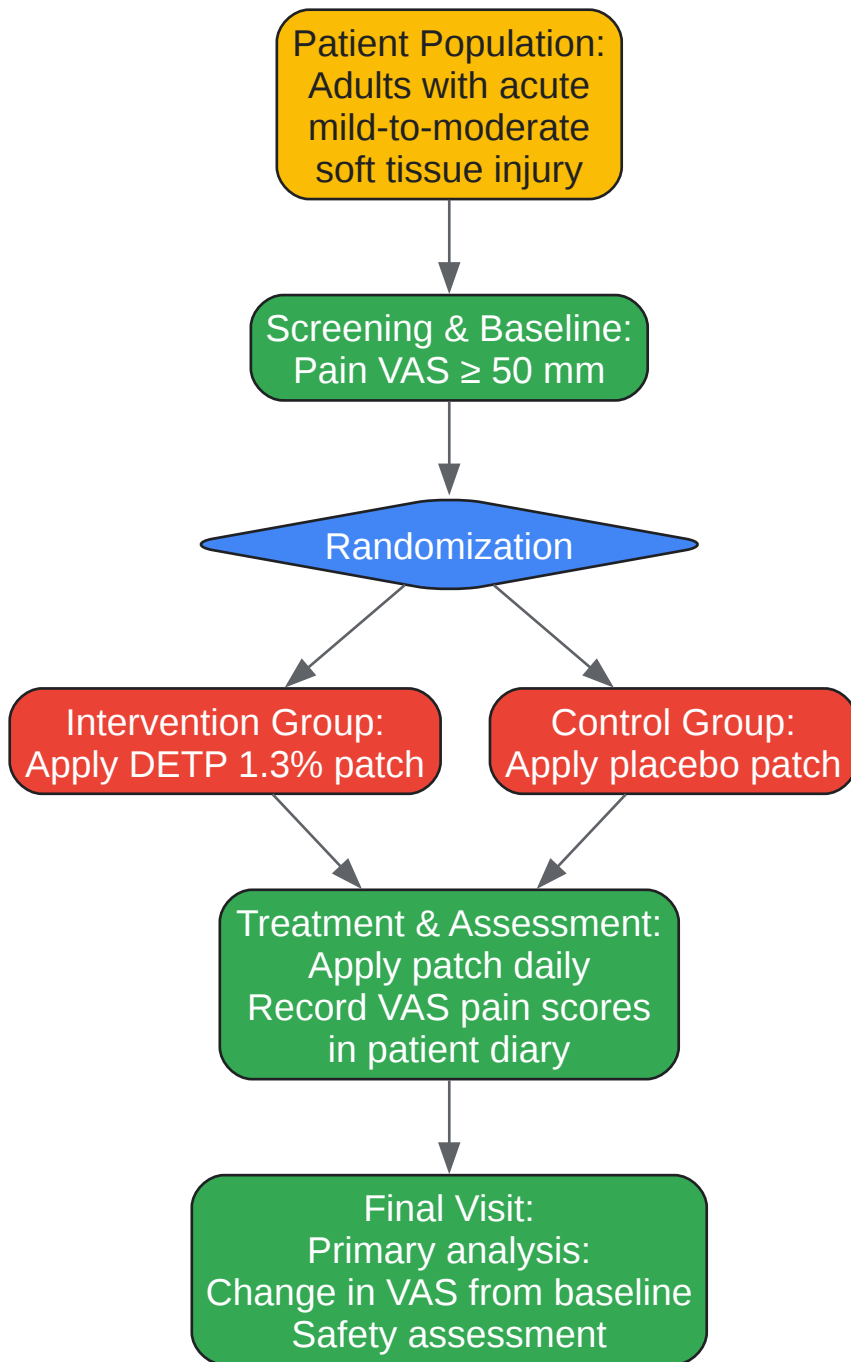
The data consistently shows that DETP not only provides greater pain relief but does so with a rapid onset of action and an excellent safety profile, performing comparably to placebo in terms of tolerability [1] [3] [2].

Detailed Experimental Protocols

The compelling data in the table above is derived from rigorous clinical trial designs. Here is a detailed look at the methodologies employed.

- **Study Designs:** All cited studies were **randomized, double-blind, placebo-controlled trials (RCTs)**, which is the gold standard for evaluating therapeutic efficacy [1] [3] [4].
- **Patient Population:** The studies enrolled adults (aged 18-65) with acute, mild-to-moderate soft tissue injuries (such as ankle sprains, strains, or contusions) that had occurred within 48 to 72 hours prior to study entry [1] [2]. A key inclusion criterion was a baseline pain intensity of **≥50 mm on a 100 mm VAS** [1] [4].
- **Intervention and Control:** The active intervention was a **Diclofenac Epolamine Topical Patch 1.3% (DETP)** applied once or twice daily to the injury site. The control was a **placebo patch** that was identical in appearance but lacked the active ingredient [1] [4].
- **Primary Outcome Measure:** The primary efficacy endpoint in all studies was the change from baseline in pain intensity assessed using a **100 mm Visual Analog Scale (VAS)**. Patients typically reported "pain on movement" during normal daily activities [1] [2].
- **Treatment Duration and Assessments:** Treatment and assessment periods ranged from 7 to 14 days. Pain scores were recorded by patients in diaries at multiple time points, starting from a few hours after the first application through to the final study visit [1] [3].
- **Concomitant Medication:** The use of rescue medication (typically paracetamol/acetaminophen) was permitted in some studies, and its consumption was recorded and analyzed as a secondary outcome [1] [4].
- **Safety Assessment:** Safety and tolerability were evaluated through patient and investigator global assessments and by monitoring and reporting all adverse events (AEs) [3] [2].

The workflow below illustrates the general progression of participants through these clinical trials.



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Interpretation of VAS Scores and Placebo Response

For researchers, understanding the clinical meaning behind the VAS scores is crucial.

- **Interpreting VAS Scores and Changes:** Specific VAS ratings can be interpreted as **no pain (0-4 mm)**, **mild pain (5-44 mm)**, **moderate pain (45-74 mm)**, and **severe pain (75-100 mm)** [5]. A **≥30% reduction** from baseline is widely considered a clinically meaningful improvement [1] [5]. For acute pain, an **absolute reduction of 13-20 mm** may also represent a clinically important difference [6].
- **The Role of the Placebo:** The use of a placebo patch is a critical methodological control. It is designed to be indistinguishable from the active patch to ensure the trial is double-blinded. This helps account for the **placebo effect**—the unspecific psychological and therapeutic benefits from the mere act of receiving a treatment [7]. By comparing DETP to placebo, the studies isolate the specific pharmacological effect of diclofenac.

In conclusion, the body of evidence robustly supports that the **diclofenac epolamine** topical patch is an effective and well-tolerated treatment for acute pain from soft tissue injuries, offering statistically and clinically superior analgesia compared to placebo.

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